Opiranserin

説明

Opiranserin, also known as VVZ-149, is a selective and combined glycine GlyT2 transporter blocker, purine P2X3 receptor antagonist, and serotonin 5-HT2A receptor antagonist . It is under development by Vivozon for the intravenous treatment of postoperative pain . As of April 2017, it is in phase II clinical trials for this indication .

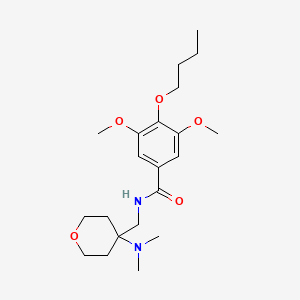

Molecular Structure Analysis

The molecular formula of Opiranserin is C21H34N2O5 . Its IUPAC name is 4-Butoxy-N-([4-(dimethylamino)oxan-4-yl]methyl)-3,5-dimethoxybenzamide . The molecular weight is 394.5 g/mol .

Physical And Chemical Properties Analysis

Opiranserin has a molecular weight of 394.5 g/mol . Its molecular formula is C21H34N2O5 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I found.

科学的研究の応用

Glycine GlyT2 Transporter Blocker

Opiranserin acts as a selective and combined glycine GlyT2 transporter blocker . This means it can inhibit the reuptake of glycine, a neurotransmitter in the nervous system. By blocking the GlyT2 transporter, Opiranserin increases the concentration of glycine in the synaptic cleft, enhancing the effect of glycine on its receptors .

Purine P2X3 Receptor Antagonist

Opiranserin also functions as a purine P2X3 receptor antagonist . The P2X3 receptor is a type of purinergic receptor for ATP that plays a role in pain perception. By antagonizing this receptor, Opiranserin can potentially reduce pain signals .

Serotonin 5-HT2A Receptor Antagonist

In addition to the above, Opiranserin has been found to act as a serotonin 5-HT2A receptor antagonist . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin. It’s involved in a variety of functions including the regulation of mood and anxiety. Antagonism of this receptor by Opiranserin could have potential implications in the treatment of certain psychiatric disorders .

Pain Management

Given its role as a GlyT2 transporter blocker and a P2X3 receptor antagonist, Opiranserin has been studied for its potential in pain management . It has shown promise in preclinical models of acute and chronic pain .

Postoperative Pain Treatment

Opiranserin is under development for the intravenous treatment of postoperative pain . Its unique mechanism of action could potentially offer a new approach to managing pain after surgery .

Potential Non-Opioid Analgesic

Opiranserin’s unique mechanisms of action differentiate it from current standard of care analgesics, and it has the potential to be a first-in-class non-opioid analgesic . This could be particularly valuable given the ongoing opioid crisis and the need for effective non-opioid pain management strategies .

将来の方向性

Opiranserin is currently in the development stage and is being tested for its efficacy and safety in treating postoperative pain . The results of these trials will determine the future directions for this drug. If the trials are successful, the next steps could include seeking regulatory approval and eventually marketing the drug for use in patients.

特性

IUPAC Name |

4-butoxy-N-[[4-(dimethylamino)oxan-4-yl]methyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N2O5/c1-6-7-10-28-19-17(25-4)13-16(14-18(19)26-5)20(24)22-15-21(23(2)3)8-11-27-12-9-21/h13-14H,6-12,15H2,1-5H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUVQWMHZSYCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1OC)C(=O)NCC2(CCOCC2)N(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201337278 | |

| Record name | Opiranserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Opiranserin | |

CAS RN |

1441000-45-8 | |

| Record name | Opiranserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441000458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Opiranserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16271 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Opiranserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OPIRANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP031EC2NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: Why is there interest in developing GlyT2 inhibitors like opiranserin for pain management?

A1: The research highlights that irregularities in spinal glycinergic signaling contribute to the development of chronic pain [, , ]. GlyT2 is responsible for regulating glycine levels in the spinal cord. By inhibiting GlyT2, drugs like opiranserin aim to increase glycine concentrations, potentially restoring normal signaling and alleviating chronic pain.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline](/img/structure/B609689.png)

![(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B609693.png)